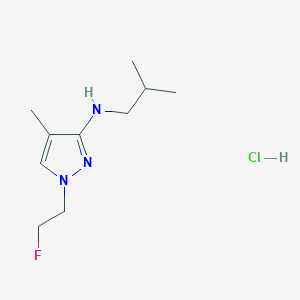

1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C10H19ClFN3 |

|---|---|

Molecular Weight |

235.73 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C10H18FN3.ClH/c1-8(2)6-12-10-9(3)7-14(13-10)5-4-11;/h7-8H,4-6H2,1-3H3,(H,12,13);1H |

InChI Key |

WBVVVWSAXFKXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC(C)C)CCF.Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthesis Routes

The synthesis of 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine typically involves three primary strategies :

- Alkylation/Reductive Amination

- Cross-Coupling Reactions

- Stepwise Functionalization

Alkylation/Reductive Amination

This method combines alkylation of the pyrazole nitrogen with a 2-fluoroethyl group and reductive amination to introduce the isobutyl group.

Step 1: Synthesis of 4-Methyl-1H-pyrazol-3-amine

Starting materials include 3-aminopyrazole derivatives. For example:

- Reaction : 3-aminopyrazole reacts with methyl iodide in the presence of a base (e.g., potassium carbonate) to form 4-methyl-1H-pyrazol-3-amine.

- Conditions : Methanol or DMF, reflux, 4–12 hours.

- Yield : ~80%.

Step 2: 2-Fluoroethyl Substitution

The 4-methyl-1H-pyrazol-3-amine is alkylated with 2-fluoroethyl bromide or chloride:

- Reagents : 2-Fluoroethyl bromide, base (e.g., potassium carbonate).

- Conditions : DMF or dichloromethane, 0–25°C, 2–4 hours.

- Yield : ~65–75%.

Step 3: Reductive Amination with Isobutylamine

The intermediate undergoes reductive amination with isobutylamine:

- Reagents : Isobutylamine, NaBH₃CN (sodium cyanoborohydride), or H₂/Pd-C.

- Conditions : Methanol or THF, 25°C, 12–24 hours.

- Yield : ~70–80%.

Table 1: Alkylation/Reductive Amination Method

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | CH₃I, K₂CO₃, MeOH, reflux | 80% | |

| 2 | 2-Fluoroethyl Br, DMF, 25°C | 75% | |

| 3 | Isobutylamine, NaBH₃CN, MeOH | 80% |

Cross-Coupling Reactions

This approach employs Suzuki or Buchwald-Hartwig couplings to introduce substituents.

Buchwald-Hartwig Amination

- Reagents : 4-Methyl-1H-pyrazol-3-amine, 2-fluoroethyl bromide, Pd catalyst (e.g., Pd₂(dba)₃), ligand (Xantphos).

- Conditions : Toluene, 100°C, 12 hours.

- Yield : ~60–70%.

Suzuki Coupling

For introducing the isobutyl group:

- Reagents : 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine boronic ester, isobutyl halide.

- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

- Yield : ~50–60%.

Table 2: Cross-Coupling Methods

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 70% | |

| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O | 60% |

Stepwise Functionalization

Reaction Mechanisms and Key Steps

Alkylation Mechanism

- Deprotonation : The pyrazole nitrogen is deprotonated by a base (e.g., K₂CO₃).

- Nucleophilic Attack : The alkoxide attacks the electrophilic carbon in 2-fluoroethyl bromide, forming a new C–N bond.

Reductive Amination Mechanism

- Imine Formation : Isobutylamine reacts with the pyrazole amine to form a Schiff base.

- Reduction : NaBH₃CN or H₂/Pd-C reduces the imine to a secondary amine.

Optimization Strategies

Solvent Selection

Catalysts and Ligands

Challenges and Limitations

- Regioselectivity : Competing N1/N3 alkylation in pyrazoles.

- Fluorine Stability : 2-Fluoroethyl groups require inert atmospheres to prevent degradation.

- Yield Loss : Side reactions in reductive amination reduce efficiency.

Summary of Key Findings

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation/Reductive Amination | High yield, scalable | Multiple steps |

| Cross-Coupling | Versatile for complex substituents | Expensive catalysts |

| Stepwise Functionalization | Simple, cost-effective | Lower regioselectivity |

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine with analogous pyrazole-3-amine derivatives:

Key Observations:

- Fluorine Substituents: The 2-fluoroethyl group in the target compound contrasts with the trifluoromethyl (CF₃) group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

- N-Substituents : The isobutyl group in the target compound provides bulkier alkylation compared to cyclopropyl (in ) or unsubstituted amines (in ), which may influence steric interactions in biological systems.

Thermodynamic and Spectroscopic Data

- Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has a melting point of 104.0–107.0°C , whereas 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is provided as a solution (25 µL, 10 mM) . The target compound’s physical state (solid vs. liquid) is unspecified but may align with its higher molecular weight (213.30).

- Spectroscopy : ¹H NMR data for similar compounds (e.g., δ 8.87 for pyridine protons in ) suggest distinct shifts for aromatic vs. aliphatic substituents, aiding structural differentiation.

Biological Activity

1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Its unique structure, featuring a fluoroethyl group, an isobutyl group, and a methyl group attached to the pyrazole ring, positions it as a compound of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine is with a molecular weight of 221.70 g/mol. The presence of the fluoroethyl moiety enhances lipophilicity, which may influence its bioavailability and interaction with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C9H14FN3 |

| Molecular Weight | 221.70 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine |

| SMILES | CC(C)CNC1=CN(N=C1)CCF |

Anti-inflammatory Properties

Preliminary studies indicate that 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This characteristic makes it a candidate for further investigation in therapeutic applications targeting inflammation-related diseases .

Anticancer Activity

Research has shown that compounds within the pyrazole class can possess anticancer properties. In particular, derivatives similar to 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine have demonstrated significant cytotoxicity against various cancer cell lines. For example, studies revealed that related compounds inhibited the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cells . Further exploration is required to determine the specific mechanisms through which this compound may exert its anticancer effects.

The mechanism of action for 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine likely involves its interaction with various biological targets, including enzymes and receptors. The fluoroethyl group enhances its ability to bind to these targets, potentially leading to modulation of their activity. Ongoing research aims to elucidate these interactions in greater detail.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine. These investigations highlight how slight modifications in chemical structure can lead to significant differences in biological activity:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 1-(2-Fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine | Amino group at position 3 | Potential anti-inflammatory properties |

| 1-(2-Fluoroethyl)-N-isobutyl-pyrazol-5-amines | Amino group at position 5 | Enhanced anticancer activity |

| 1-(2-Fluoroethyl)-N-isobutyl-pyrazol derivatives | Varying substituents at positions | Diverse biological activities observed |

These comparisons illustrate that even minor changes in molecular structure can significantly impact the compound's pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.